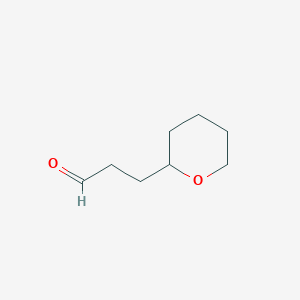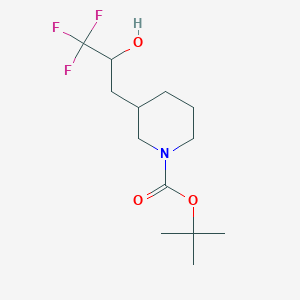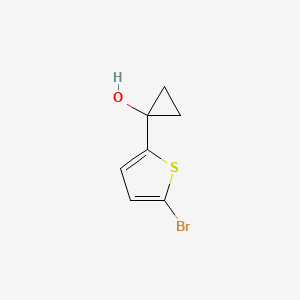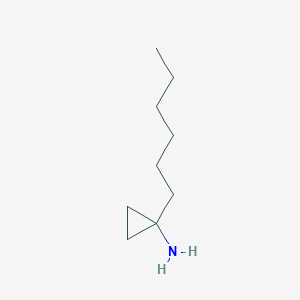
1-Hexylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an amine group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which imparts significant reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of hexyl-substituted alkenes followed by amination. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to an alkane or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hexylcyclopropane.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
1-Hexylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Hexylcyclopropan-1-amine involves its interaction with molecular targets, primarily through the amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring’s strain can also induce unique conformational changes in target molecules, affecting their function .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a hexyl group.
Uniqueness: 1-Hexylcyclopropan-1-amine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler cyclopropane derivatives.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-hexylcyclopropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |
InChI Key |
IMFIANZBXBDFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


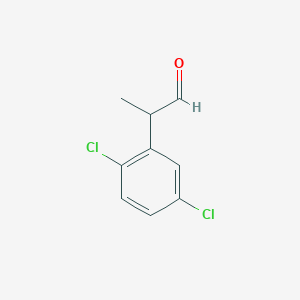
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
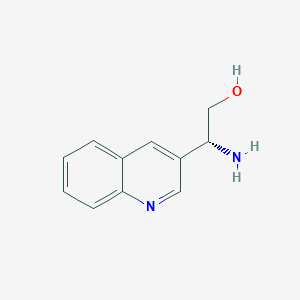
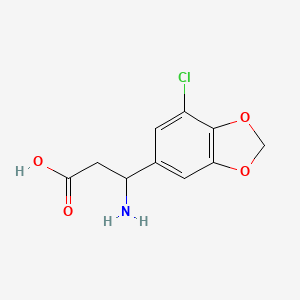
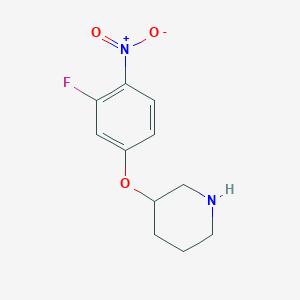
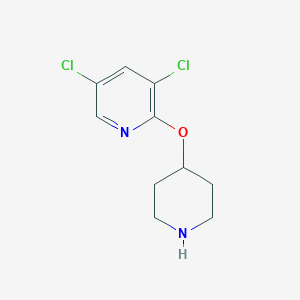
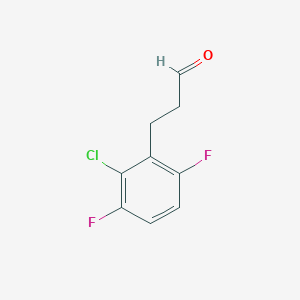
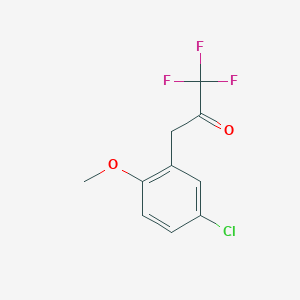
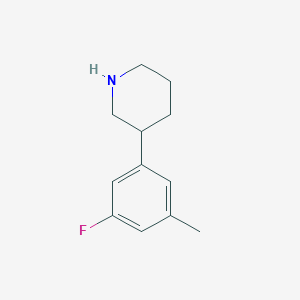
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
